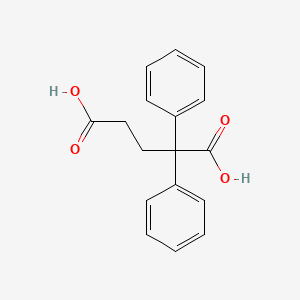

2,2-Diphenylpentanedioic acid

Description

Properties

IUPAC Name |

2,2-diphenylpentanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c18-15(19)11-12-17(16(20)21,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLHHQMPYRNPUIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCC(=O)O)(C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801031252 | |

| Record name | 2,2-Diphenylpentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2997-22-0 | |

| Record name | 2,2-Diphenylpentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diphenylpentanedioic acid typically involves the reaction of benzyl chloride with diethyl malonate in the presence of a strong base, followed by hydrolysis and decarboxylation. The reaction conditions often include:

Base: Sodium ethoxide or potassium tert-butoxide

Solvent: Ethanol or tetrahydrofuran

Temperature: Reflux conditions for several hours

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing yield and purity .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: Reduction of the compound can lead to the formation of alcohols or alkanes.

Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation with bromine (Br₂) or chlorine (Cl₂).

Major Products:

Oxidation: Benzophenone derivatives or benzoic acids.

Reduction: Diphenylpentanol or diphenylpentane.

Substitution: Nitro-diphenylpentanedioic acid or halogenated derivatives.

Scientific Research Applications

2,2-Diphenylpentanedioic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a biochemical probe due to its structural similarity to biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 2,2-Diphenylpentanedioic acid involves its interaction with specific molecular targets and pathways. The phenyl groups can engage in π-π interactions with aromatic residues in proteins, potentially modulating their activity. Additionally, the carboxylic acid groups can form hydrogen bonds with amino acid residues, influencing enzyme function and receptor binding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diphenyl-Substituted Alkanedioic Acids

The following table compares the dissociation constants (pKa) of 2,2-diphenylpentanedioic acid with related diphenyl-substituted dicarboxylic acids of varying chain lengths:

Key Observations :

- Chain Length Effects : Increasing the carbon chain length (C₅ → C₇) results in a slight increase in pKa₁ (3.91 → 4.28), indicating reduced acidity for the first proton. This trend may arise from diminished electron-withdrawing effects of phenyl groups as the chain elongates.

Functional Group Variants

2,2-Diphenyl-2-hydroxyacetic acid (Benzilic Acid)

- Structure : Features a hydroxyl group instead of a second carboxylic acid.

- pKa : 3.05 (at 35°C), significantly lower than this compound’s pKa₁ (3.91) due to the hydroxyl group’s weaker acidity compared to carboxylic acid .

- Applications : Used in organic synthesis and pharmaceuticals, unlike this compound, which lacks documented industrial uses .

2,4-Dioxo-pentanedioic Acid

Biodegradation and Environmental Relevance

This highlights the ecological significance of structurally related diphenyl acids in pollutant mitigation .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2,2-Diphenylpentanedioic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves catalytic oxidation of aromatic precursors. For example, phenanthrene derivatives can be oxidized using catalysts like vanadium oxide or ruthenium-based systems under controlled oxygen pressure (120–150°C, 24–48 hours). Reaction optimization includes adjusting catalyst loading (5–10 mol%), solvent polarity (e.g., acetic acid or toluene), and temperature gradients to maximize yield. Post-reaction purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

- Methodological Answer :

- NMR : Use - and -NMR in deuterated DMSO or CDCl₃ to identify aromatic protons (δ 7.2–7.5 ppm) and carboxylic acid protons (δ 12–13 ppm). DEPT-135 helps distinguish CH₂ and CH₃ groups in the pentanedioic backbone .

- IR : Carboxylic acid C=O stretches appear at 1680–1720 cm⁻¹, while O-H stretches (broad, 2500–3300 cm⁻¹) confirm dimer formation .

- Mass Spectrometry : High-resolution ESI-MS in negative ion mode detects [M-H]⁻ ions (expected m/z for C₁₇H₁₄O₄: 294.0892) .

Q. What experimental approaches ensure the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Use thermogravimetric analysis (TGA) at 25–300°C (heating rate 10°C/min) to identify decomposition points. Differential scanning calorimetry (DSC) detects phase transitions .

- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 48 hours. Monitor degradation via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Advanced Research Questions

Q. How can catalytic mechanisms for synthesizing this compound be investigated using kinetic and isotopic labeling studies?

- Methodological Answer :

- Kinetic Profiling : Perform time-resolved sampling during oxidation reactions to plot rate vs. catalyst concentration. Use the Eyring equation to calculate activation parameters (ΔH‡, ΔS‡) .

- Isotopic Labeling : Introduce -labeled O₂ or H₂O to trace oxygen incorporation into carboxyl groups via mass spectrometry .

Q. What computational methods (DFT, MD simulations) are suitable for predicting the compound’s interactions with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize the molecule’s geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential surfaces, identifying reactive sites for hydrogen bonding .

- Molecular Dynamics (MD) : Simulate docking with enzymes (e.g., dehydrogenases) using GROMACS. Analyze binding free energy (MM-PBSA) and residue interaction networks .

Q. How can contradictory solubility data in literature be resolved, and what experimental strategies validate these findings?

- Methodological Answer :

- Solvent Screening : Test solubility in 20+ solvents (e.g., DMSO, THF, aqueous buffers) via shake-flask method at 25°C. Quantify saturation points via UV-Vis (λ_max ~260 nm) .

- Statistical Analysis : Apply ANOVA to compare replicates and identify outliers. Cross-validate with independent techniques like nephelometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.